Tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]piperidine-1-carboxylate
CAS No.: 1147998-26-2
Cat. No.: VC5872898
Molecular Formula: C15H23ClN4O2
Molecular Weight: 326.83
* For research use only. Not for human or veterinary use.
![Tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]piperidine-1-carboxylate - 1147998-26-2](/images/structure/VC5872898.png)
Specification
CAS No. | 1147998-26-2 |
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Molecular Formula | C15H23ClN4O2 |
Molecular Weight | 326.83 |
IUPAC Name | tert-butyl 4-[(6-chloropyrazin-2-yl)-methylamino]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-7-5-11(6-8-20)19(4)13-10-17-9-12(16)18-13/h9-11H,5-8H2,1-4H3 |
Standard InChI Key | QZPDPAHGPUUNSG-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=CN=CC(=N2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl 4-[(6-chloropyrazin-2-yl)-methylamino]piperidine-1-carboxylate, reflects its intricate structure. The core piperidine ring is substituted at the 4-position with a methylamino group linked to a 6-chloropyrazine heterocycle. The tert-butyloxycarbonyl (Boc) protecting group at the 1-position enhances stability during synthetic procedures. Key structural features include:
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Chloropyrazine ring: A diazine aromatic system with a chlorine atom at the 6-position, enabling nucleophilic substitution reactions.
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Piperidine scaffold: A six-membered amine ring contributing to conformational flexibility and hydrogen-bonding potential.
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Boc group: A sterically hindered carbamate that protects the piperidine nitrogen during multi-step syntheses.
The canonical SMILES representation, , and InChI key , confirm its stereochemical uniqueness.
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 326.82 g/mol |
CAS Registry | 1147998-26-2 |
XLogP3-AA | 2.7 (Predicted) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 5 |
Synthesis and Characterization
Synthetic Methodology
The compound is typically synthesized via a two-step protocol involving coupling and protection reactions:
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Coupling Reaction: 6-Chloropyrazine-2-carboxylic acid reacts with tert-butyl 4-aminopiperidine-1-carboxylate in the presence of and . This forms an amide bond between the pyrazine carboxylate and the piperidine amine.
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Methylation: The secondary amine undergoes methylation using methyl iodide or dimethyl sulfate under basic conditions to yield the final product.
Reaction conditions typically involve dichloromethane as the solvent, room temperature to 40°C, and 12–24-hour reaction times. Purification is achieved via column chromatography or recrystallization.
Table 2: Key Synthetic Parameters
Parameter | Condition |
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Coupling Reagent | DCC/DMAP |
Solvent | Dichloromethane |
Temperature | 25–40°C |
Reaction Time | 12–24 hours |
Yield | 60–75% (Reported) |
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its chloropyrazine and Boc-protected piperidine groups. Key transformations include:
Nucleophilic Aromatic Substitution
The electron-deficient chloropyrazine ring undergoes substitution with nucleophiles (e.g., amines, thiols) under mild conditions. For example, reaction with morpholine in ethanol at 60°C replaces chlorine with a morpholino group, forming derivatives with enhanced solubility.
Deprotection of the Boc Group
Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding a free piperidine amine. This intermediate is pivotal for further functionalization, such as alkylation or acylation.
Oxidation and Reduction
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Oxidation: The methylamino group oxidizes to a nitroso or nitro derivative using or .
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Reduction: Catalytic hydrogenation () reduces the pyrazine ring to a piperazine analog, altering electronic properties.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor in designing kinase inhibitors and antimicrobial agents. Its chloropyrazine moiety mimics ATP-binding motifs, enabling interactions with enzymatic active sites.
Material Science
Functionalized derivatives act as ligands in coordination polymers, leveraging the pyrazine nitrogen’s chelating capacity. Such materials exhibit potential in catalysis and gas storage.
Pharmacological Studies
Preliminary in vitro studies suggest:
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Antimicrobial Activity: Moderate growth inhibition against E. coli and S. aureus at MIC values of 32–64 µg/mL.
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Anticancer Potential: Dose-dependent apoptosis induction in MCF-7 breast cancer cells (IC~50~ = 18 µM).
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Neuroprotective Effects: Reduction of ROS levels in SH-SY5Y neuronal cells by 40% at 10 µM.
Comparative Analysis with Structural Analogs
Analog 1: tert-Butyl 4-(6-Chloropyrazin-2-yl)Piperidine-1-Carboxylate
Lacking the methylamino linker, this analog shows reduced solubility and weaker antimicrobial activity, highlighting the importance of the methylamino group in membrane penetration.
Analog 2: tert-Butyl 4-(6-Chloropyrazin-2-yl)Piperazine-1-Carboxylate
Replacing piperidine with piperazine enhances basicity but decreases metabolic stability due to increased susceptibility to oxidative deamination.
Future Perspectives
Ongoing research aims to:
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Optimize synthetic routes for higher yields and greener solvents.
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Explore in vivo efficacy and toxicity profiles.
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Develop computational models to predict derivative activities.
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